molecular formula C16H17Cl2NO B1385329 3,4-Dichloro-N-(2-isopropoxybenzyl)aniline CAS No. 1040689-29-9

3,4-Dichloro-N-(2-isopropoxybenzyl)aniline

Cat. No.: B1385329
CAS No.: 1040689-29-9
M. Wt: 310.2 g/mol
InChI Key: UTWQCGQTRQTSGU-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-isopropoxybenzyl)aniline is a substituted aniline derivative characterized by a dichlorinated aromatic ring and a benzyl group modified with an isopropoxy substituent at the 2-position. This compound belongs to a class of halogenated anilines, which are frequently employed as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

3,4-dichloro-N-[(2-propan-2-yloxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO/c1-11(2)20-16-6-4-3-5-12(16)10-19-13-7-8-14(17)15(18)9-13/h3-9,11,19H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWQCGQTRQTSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CNC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N-(2-isopropoxybenzyl)aniline typically involves the reaction of 3,4-dichloroaniline with 2-isopropoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydroxide ions, amines.

Major Products Formed:

Scientific Research Applications

Chemistry: 3,4-Dichloro-N-(2-isopropoxybenzyl)aniline is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules. It is also used in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. It is also used in the development of biochemical assays .

Medicine: While not used directly as a therapeutic agent, this compound is used in medicinal chemistry research to develop new drugs and study their mechanisms of action .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-isopropoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations in the Benzyl Group

The benzyl group’s substitution pattern significantly influences reactivity, solubility, and intermolecular interactions. Key analogs include:

Compound Name Substituent on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3,4-Dichloro-N-(2-isopropoxybenzyl)aniline 2-isopropoxy C₁₆H₁₇Cl₂NO 326.22 Enhanced steric hindrance; potential for hydrophobic interactions
3,4-Dichloro-N-(2-fluorobenzyl)aniline 2-fluoro C₁₃H₁₀Cl₂FN 270.13 Higher electrophilicity; used in cross-coupling reactions
3,4-Dichloro-N-(4-fluorobenzyl)aniline 4-fluoro C₁₃H₁₀Cl₂FN 270.13 Improved solubility in polar solvents; synthetic yield: 84.7%
3,4-Dichloro-N-(3-fluorobenzyl)aniline 3-fluoro C₁₃H₁₀Cl₂FN 270.13 Intermediate for agrochemicals; moderate reactivity
4-Chloro-N-(4-propoxybenzyl)aniline 4-propoxy C₁₆H₁₈ClNO 275.77 Lower steric bulk; higher XLogP3 (4.9) indicates lipophilicity

Key Observations :

  • Electronic Effects : Fluorine substituents increase the benzyl group’s electron-withdrawing character, enhancing electrophilicity at the aniline ring. In contrast, alkoxy groups (e.g., isopropoxy) are electron-donating, which may stabilize intermediates in catalytic processes .
  • Solubility : Fluorinated analogs (e.g., 4-fluorobenzyl) exhibit better solubility in polar solvents compared to alkoxy-substituted derivatives, which are more lipophilic .

Halogenation Patterns on the Aniline Ring

Variations in halogen position and type modulate electronic properties and binding affinities:

Compound Name Halogen Position/Type Key Reactivity Differences
This compound 3,4-dichloro High electrophilicity; prone to Suzuki-Miyaura coupling
2,3-Dichloro-N-(4-fluorobenzyl)aniline 2,3-dichloro Reduced steric hindrance; faster reaction rates in amidation
3,5-Dichloro-N-(2-fluorobenzyl)aniline 3,5-dichloro Symmetric substitution; lower melting point due to reduced crystallinity
3,4-Difluoro-N-(2-fluorobenzyl)aniline 3,4-difluoro Weaker electron-withdrawing effect; lower thermal stability

Key Observations :

  • Positional Isomerism : 3,4-Dichloro substitution maximizes electronic effects for cross-coupling reactions, whereas 2,3-dichloro derivatives may favor regioselective transformations .
  • Halogen Type : Chlorine’s higher atomic radius compared to fluorine increases polarizability, enhancing van der Waals interactions in solid-state packing .

Biological Activity

Overview

3,4-Dichloro-N-(2-isopropoxybenzyl)aniline is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. With the molecular formula C16H17Cl2NOC_{16}H_{17}Cl_{2}NO and a molecular weight of 310.22 g/mol, this compound displays unique properties due to its structural configuration, which includes two chlorine atoms at the 3- and 4-positions of the aniline ring and an isopropoxybenzyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. Although detailed studies on its exact mechanism are still ongoing, preliminary findings suggest that it may act as an inhibitor or modulator in cellular processes.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in vitro. For instance:

  • Antiproliferative Effects : In cell line studies, this compound has shown potential antiproliferative effects against cancer cell lines, indicating its possible role as an anticancer agent.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.

Data Table: Biological Activity Summary

Activity Type Observed Effects Study Type
AntiproliferativeSignificant inhibition of cancer cell growthIn Vitro
Enzyme InhibitionModulation of metabolic enzyme activityIn Vitro
PharmacokineticsFavorable absorption and distributionPreliminary In Vivo

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapy .
  • Enzyme Interaction : Another investigation focused on the compound's interaction with cytochrome P450 enzymes. The findings revealed that it could inhibit certain isoforms, which is critical for understanding drug metabolism and potential interactions with other therapeutic agents .

Research Applications

The unique properties of this compound make it a valuable tool in various research applications:

  • Medicinal Chemistry : It serves as a precursor for synthesizing novel therapeutic agents.
  • Proteomics Research : The compound is utilized in studies involving protein interactions and enzyme assays.
  • Pharmacological Studies : Its potential effects on metabolic pathways are being explored to assess therapeutic viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.